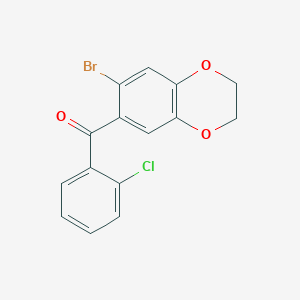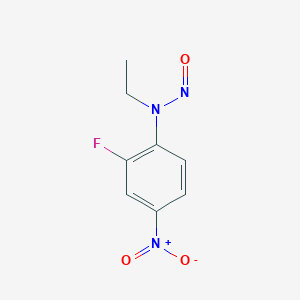![molecular formula C15H12Cl3NO2S B14942213 Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate](/img/structure/B14942213.png)
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is a chemical compound with the molecular formula C15H12Cl3NO2S It is a derivative of nicotinic acid and contains multiple chlorine atoms, making it a chlorinated aromatic compound
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate typically involves the chlorination of nicotinic acid derivatives followed by the introduction of the ethyl ester group and the 4-methylphenylsulfanyl group. One common method involves the use of thionyl chloride (SOCl2) for chlorination, followed by esterification with ethanol in the presence of a catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the purity of the final product .
化学反应分析
Types of Reactions
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to convert the compound into its corresponding thiol derivative.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Amino or alkoxy derivatives.
科学研究应用
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to the disruption of metabolic pathways. Additionally, its chlorinated aromatic structure allows it to interact with DNA or proteins, potentially leading to cytotoxic effects .
相似化合物的比较
Similar Compounds
Pentachloropyridine: A perhalogenated pyridine derivative with broad applications in organic synthesis.
2,3,6-Trichloropyridine: A chlorinated pyridine derivative used as an intermediate in the synthesis of various organic compounds.
Uniqueness
Ethyl 2,5,6-trichloro-4-[(4-methylphenyl)sulfanyl]nicotinate is unique due to its combination of chlorinated aromatic structure and the presence of the 4-methylphenylsulfanyl group. This combination imparts specific chemical properties and reactivity, making it a valuable compound for research and industrial applications .
属性
分子式 |
C15H12Cl3NO2S |
|---|---|
分子量 |
376.7 g/mol |
IUPAC 名称 |
ethyl 2,5,6-trichloro-4-(4-methylphenyl)sulfanylpyridine-3-carboxylate |
InChI |
InChI=1S/C15H12Cl3NO2S/c1-3-21-15(20)10-12(11(16)14(18)19-13(10)17)22-9-6-4-8(2)5-7-9/h4-7H,3H2,1-2H3 |
InChI 键 |
CWSZORMIDXUZHN-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=C(C(=C(N=C1Cl)Cl)Cl)SC2=CC=C(C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-(2,3-Dihydro-1,4-benzodioxin-2-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14942137.png)
![N-[3-(1-adamantyloxy)propyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B14942141.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B14942154.png)
![4-{4-allyl-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}phenyl methyl ether](/img/structure/B14942155.png)

![Hexanamide, N-[[[2-(5-chloro-1H-indol-3-yl)ethyl]amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene]-2-ethyl-](/img/structure/B14942165.png)
![4-(3-hydroxyphenyl)-3-methyl-6-oxo-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14942168.png)
![1-(4-Chlorophenyl)-N~2~-(4-ethylphenyl)-4-phenyl-5,6,7,8-tetrahydro-2A,4A-diazacyclopenta[CD]azulene-2-carbothioamide](/img/structure/B14942171.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]phenyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate](/img/structure/B14942184.png)
![(3E)-3-[2-imino-4-oxo-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B14942189.png)
![3-Benzyl-5-methyl-1-[2-(4-methylphenoxy)ethyl]pyrimidine-2,4-dione](/img/structure/B14942194.png)


